molecular formula C22H22N2O4 B6124261 3-(4-methoxyphenyl)-5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}isoxazole

3-(4-methoxyphenyl)-5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}isoxazole

Cat. No. B6124261
M. Wt: 378.4 g/mol
InChI Key: MDKAOMURGFCEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}isoxazole, also known as MMPI, is a synthetic compound that belongs to the class of isoxazole derivatives. MMPI has gained significant attention in the scientific community due to its potential in various research applications.

Mechanism of Action

The exact mechanism of action of 3-(4-methoxyphenyl)-5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}isoxazole is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. 3-(4-methoxyphenyl)-5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in various signaling pathways.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins. This inhibition can lead to a reduction in angiogenesis, invasion, and metastasis of cancer cells. 3-(4-methoxyphenyl)-5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has also been shown to reduce inflammation by inhibiting the activity of PKC, which is involved in various signaling pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-methoxyphenyl)-5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}isoxazole in lab experiments is its potential as a therapeutic agent for the treatment of cancer and inflammation. It has also been shown to have low toxicity in animal models. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in research.

Future Directions

There are several future directions for research on 3-(4-methoxyphenyl)-5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}isoxazole. One area of research is the optimization of its use as a therapeutic agent for the treatment of cancer and inflammation. Another area of research is the identification of its exact mechanism of action, which will enable the optimization of its use in research. Additionally, research can be conducted to explore its potential in other areas, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 3-(4-methoxyphenyl)-5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}isoxazole is a synthetic compound that has gained significant attention in the scientific community due to its potential in various research applications. It has been extensively studied for its potential as a therapeutic agent for the treatment of cancer and inflammation. 3-(4-methoxyphenyl)-5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has been shown to inhibit the activity of MMPs and PKC, which are involved in various signaling pathways. While there are limitations to its use in research, there are several future directions for research on 3-(4-methoxyphenyl)-5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}isoxazole, including the optimization of its use as a therapeutic agent and the identification of its exact mechanism of action.

Synthesis Methods

3-(4-methoxyphenyl)-5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}isoxazole can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenylhydrazine with 4-methoxybenzaldehyde to form the corresponding hydrazone. The hydrazone is then reacted with ethyl acetoacetate and sodium ethoxide to form the isoxazole ring. The final step involves the reaction of the isoxazole with pyrrolidine and phosgene to form the final product, 3-(4-methoxyphenyl)-5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}isoxazole.

Scientific Research Applications

3-(4-methoxyphenyl)-5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has been extensively studied for its potential in various research applications. One of the most promising areas of research is its potential as a therapeutic agent for the treatment of cancer. 3-(4-methoxyphenyl)-5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been studied for its potential as an anti-inflammatory agent and has been shown to reduce inflammation in animal models.

properties

IUPAC Name

[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-26-17-9-5-15(6-10-17)19-14-21(28-23-19)22(25)24-13-3-4-20(24)16-7-11-18(27-2)12-8-16/h5-12,14,20H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKAOMURGFCEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCN2C(=O)C3=CC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-1,2-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.